2-Imidazolidinone, 1,3,4-trimethyl-
Overview
Description
“2-Imidazolidinone, 1,3,4-trimethyl-” is a chemical compound with the molecular formula C6H12N2O . It is a member of the imidazolidinones, a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .
Synthesis Analysis
The synthesis of imidazolidinones has been studied extensively. For instance, 2-imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . Another study reported a first-principles density functional theory investigation on synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .
Molecular Structure Analysis
The molecular structure of “2-Imidazolidinone, 1,3,4-trimethyl-” consists of a 5-membered ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The average mass of the molecule is 128.172 Da, and the monoisotopic mass is 128.094955 Da .
Chemical Reactions Analysis
Imidazolidinones can act as catalysts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Scientific Research Applications
Pharmaceutical Applications
Imidazolidin-2-ones and their analogues are omnipresent structural motifs in pharmaceuticals. They serve as essential building blocks for drug development. Researchers have harnessed their unique properties to create novel therapeutic agents. For instance, modifications of the imidazolidinone scaffold can lead to improved drug efficacy, reduced side effects, and enhanced bioavailability .
Natural Product Synthesis
Nature often employs imidazolidin-2-ones in the biosynthesis of alkaloids and other biologically active compounds. By mimicking these natural pathways, chemists can synthesize complex molecules with similar pharmacological properties. The compound’s structural flexibility allows for diverse modifications, enabling the creation of potent natural product analogs .
Chiral Auxiliaries
Substituted imidazolidin-2-ones serve as valuable chiral auxiliaries in asymmetric transformations. These auxiliaries facilitate the synthesis of enantiomerically pure compounds. By controlling the stereochemistry during reactions, researchers achieve high selectivity and yield. The imidazolidinone scaffold acts as a guiding template for precise molecular arrangements .
Organic Synthesis Intermediates
Imidazolidin-2-ones are indispensable intermediates in organic syntheses. Chemists exploit their reactivity to construct complex molecules. For example, they can be transformed into various heterocyclic structures, including fused rings and functionalized derivatives. These intermediates play a crucial role in streamlining synthetic routes .
Sustainable Catalytic Strategies
Recent advances focus on sustainable and efficient protocols for imidazolidin-2-one synthesis. Catalytic strategies have emerged as powerful tools. Notable approaches include:
Electrolyte Solvent
Beyond organic synthesis, 1,3,4-trimethylimidazolidin-2-one finds utility as a nonprotonic and strongly polar organic solvent. Its excellent thermal and chemical stability, low viscosity, and high dielectric constant make it an ideal choice for electrolyte applications .
Mechanism of Action
Target of Action
It’s known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .
Mode of Action
Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction .
Biochemical Pathways
The compound is involved in various synthetic routes to access five-membered cyclic ureas . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Pharmacokinetics
It’s known that 1,3-dimethyl-2-imidazolidinone is a polar solvent and lewis base , which may influence its pharmacokinetic properties.
Result of Action
It’s known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures , suggesting a wide range of potential effects.
Action Environment
The action environment of 2-Imidazolidinone, 1,3,4-trimethyl- is typically in the context of organic synthesis . The compound has been used in the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction can be carried out in either MeCN or CH2Cl2 as the solvent at temperatures ranging from -40 °C to room temperature .
Safety and Hazards
Future Directions
The current computational understanding on the prototypical reaction to DMI can be extended to guide developing more efficient routes to synthesize imidazolidinone derivatives through the urea method . This suggests that future research could focus on optimizing the synthesis process and exploring new applications for these compounds.
properties
IUPAC Name |
1,3,4-trimethylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFHWKVZWAKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946891 | |
Record name | Dimethylpropyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinone, 1,3,4-trimethyl- | |
CAS RN |
24044-24-4 | |
Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylpropyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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